molecular formula C17H16N4O3S2 B2614148 4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476317-43-8

4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2614148
CAS No.: 476317-43-8
M. Wt: 388.46
InChI Key: RVOGAVIUTSCQMF-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a pyridinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield the benzamide.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridinyl-Thiazolyl Moiety: The pyridinyl-thiazolyl moiety is synthesized by reacting 2-aminopyridine with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the dimethylsulfamoyl-benzamide with the pyridinyl-thiazolyl moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Similar in structure but contains an imidazole ring instead of a thiazole ring.

    4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a benzonitrile group and multiple pyridine rings.

Uniqueness

4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a dimethylsulfamoyl group and a pyridinyl-thiazolyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-21(2)26(23,24)13-8-6-12(7-9-13)16(22)20-17-19-15(11-25-17)14-5-3-4-10-18-14/h3-11H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOGAVIUTSCQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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